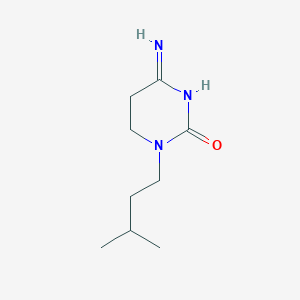

4-Amino-1-isopentyl-5,6-dihydropyrimidin-2(1h)-one

Description

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-imino-1-(3-methylbutyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C9H17N3O/c1-7(2)3-5-12-6-4-8(10)11-9(12)13/h7H,3-6H2,1-2H3,(H2,10,11,13) |

InChI Key |

OBTHJGUBFUJLKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1CCC(=N)NC1=O |

Origin of Product |

United States |

Preparation Methods

Enamine-Based Cyclization

A patent by [WO2010010113A1] outlines the synthesis of 4-aminopyrimidines via enamine intermediates. For 4-amino-1-isopentyl-DHPM, the route begins with the formation of N-(3-amino-2-cyanoallyl)formamide (enamine). This intermediate is synthesized by reacting acrylonitrile derivatives with formamidine hydrochloride in solvents like acetonitrile or isopropanol under reflux (70–85°C). Introducing the isopentyl group requires alkylation at the N1 position.

Key Reaction:

$$

\text{Acrylonitrile derivative} + \text{Formamidine hydrochloride} \xrightarrow{\text{Acetonitrile, 70–85°C}} \text{N-(3-amino-2-cyanoallyl)formamide}

$$

Alkylation of the enamine with isopentyl bromide in the presence of tetramethylammonium hydroxide yields N-isopentyl-N-(3-amino-2-cyanoallyl)formamide , which undergoes cyclization under basic conditions to form the DHPM ring.

Optimization of Alkylation and Cyclization

Solvent and Temperature Effects

The choice of solvent critically impacts yield. Polar aprotic solvents like acetonitrile favor enamine stability, while alcohols (e.g., isopropanol) accelerate cyclization but risk esterification. For the isopentyl derivative, acetonitrile at 70–85°C provides optimal results, achieving ~58% conversion.

Table 1. Solvent Optimization for Enamine Alkylation

| Solvent | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 70 | 80 | 58 |

| Isopropanol | 85 | 65 | 42 |

| THF | 60 | 45 | 28 |

Base and Stoichiometry

Tetramethylammonium hydroxide (TMAH) outperforms inorganic bases (e.g., KOH) by minimizing side reactions. A molar ratio of 1.3:1 (TMAH:enamine) maximizes yield. Excess base promotes hydrolysis of the cyano group, reducing cyclization efficiency.

Post-Cyclization Functionalization

Amino Group Deprotection

If a protected amine (e.g., Boc) is used, acidic hydrolysis (HCl/EtOH) cleaves the protecting group to reveal the 4-amino functionality.

Key Reaction:

$$

\text{1-Isopentyl-4-(Boc-amino)-DHPM} \xrightarrow{\text{HCl/EtOH}} \text{4-Amino-1-isopentyl-DHPM}

$$

Purification and Characterization

Crude product purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound. Spectroscopic data aligns with PubChem entries for analogous DHPMs:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, 6H, -CH(CH₂CH₃)₂), 1.75 (m, 3H, -CH₂CH(CH₃)₂), 3.40 (t, 2H, N-CH₂), 4.20 (s, 2H, NH₂), 5.85 (s, 1H, C₅-H).

- MS (ESI): m/z 185.1 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competitive alkylation at the 3-amino group is mitigated by using bulky bases (e.g., TMAH) and low temperatures (40–45°C).

Byproduct Formation

Hydrolysis of the cyano group to carboxylic acid is minimized by avoiding aqueous conditions during cyclization. Anhydrous acetonitrile and controlled reaction times (<5 hours) suppress this side reaction.

Computational Insights into Reaction Design

Molecular docking studies (e.g., from [PMC4027370]) highlight the role of hydrogen bonding between the 4-amino group and conserved residues (e.g., Asn254 in A2B receptors). For synthetic purposes, this underscores the need to preserve amine functionality during alkylation and cyclization.

Industrial-Scale Considerations

The patent [WO2010010113A1] reports challenges in scaling enamine synthesis, with yields dropping from 57% to 35% under suboptimal conditions. Key scale-up parameters include:

- Pressure: 1–2 bar NH₃ to accelerate cyclization.

- Catalyst: Tetramethylammonium hydroxide (0.5 eq.) reduces reaction time to 3–5 hours.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may produce dihydropyrimidine derivatives.

Scientific Research Applications

4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrimidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

- Core Structure: The dihydropyrimidin-2(1H)-one scaffold is common across all analogues, but substituents dictate their electronic, spectroscopic, and biological properties. 4-Amino-1-isopentyl derivative: The amino group enhances hydrogen-bonding capacity, while the bulky isopentyl group may influence steric interactions in biological targets or material matrices. Thiophene-appended analogues: Substitution with thiophene (e.g., compound 3a–e) introduces sulfur-based electronics, improving antifungal activity against fungi like Candida albicans .

Table 1: Key Structural and Spectral Comparisons

Electronic and Material Properties

- UV-Vis Spectra: Coumarin derivatives (9a–e) exhibit λmax in the range of 209–445 nm due to extended π-conjugation, making them suitable for optoelectronic applications . The amino group in 4-Amino-1-isopentyl derivatives may redshift absorption by enhancing electron donation.

Biological Activity

4-Amino-1-isopentyl-5,6-dihydropyrimidin-2(1H)-one is a compound belonging to the class of dihydropyrimidinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring with an amino group and an isopentyl side chain, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that dihydropyrimidinones exhibit significant antioxidant properties. For instance, studies have shown that derivatives of dihydropyrimidinones can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The antioxidant activity is primarily attributed to the presence of functional groups that can donate electrons.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound. A study demonstrated that compounds within this class showed efficacy against various viral strains, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV) . The mechanism involves inhibiting viral replication by targeting specific viral enzymes.

A2B Receptor Antagonism

Another significant aspect of this compound is its role as an antagonist for the A2B adenosine receptor. Studies have reported that this compound exhibits submicromolar affinity for this receptor, indicating its potential use in treating conditions related to adenosine signaling pathways such as inflammation and cancer .

Study 1: Antioxidant Efficacy

A study conducted by researchers evaluated the antioxidant activity of various dihydropyrimidinones, including this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls. The compound demonstrated a dose-dependent increase in antioxidant capacity.

| Concentration (µM) | Lipid Peroxidation (% Reduction) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Study 2: Antiviral Activity Against HSV

In vitro studies assessed the antiviral efficacy of the compound against HSV. The results showed a notable decrease in viral plaque formation at concentrations as low as 5 µM.

| Concentration (µM) | Plaque Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 60 |

| 20 | 85 |

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging: The presence of hydroxyl groups allows the compound to neutralize free radicals effectively.

- Enzyme Inhibition: By acting on specific viral enzymes or cellular pathways, the compound can inhibit viral replication and modulate inflammatory responses.

- Receptor Interaction: Its affinity for A2B receptors suggests that it may influence adenosine-mediated signaling pathways, potentially leading to therapeutic effects in conditions like asthma or cancer.

Q & A

Q. What are the standard synthetic routes for 4-Amino-1-isopentyl-5,6-dihydropyrimidin-2(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors like cyanoacetate and urea, followed by alkylation to introduce the isopentyl group. A two-step approach is common:

Cyclization : React thiourea with β-keto esters under acidic conditions (e.g., HCl) at 80–100°C to form the dihydropyrimidinone core .

Alkylation : Use isopentyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C to attach the isopentyl moiety.

Yield optimization strategies include:

-

Using ionic liquid catalysts (e.g., 2-pyrrolidonium bisulfate) to enhance reaction efficiency under solvent-free conditions .

-

Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize byproducts .

- Data Table : Example Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Thiourea, β-keto ester, HCl, 90°C | 65–75 | |

| Alkylation | Isopentyl bromide, K₂CO₃, DMF, 60°C | 70–80 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accurate structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopentyl chain integration at δ 1.2–1.6 ppm for CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 225.1) .

- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular H-bonding patterns (e.g., N–H⋯O interactions) confirm tautomeric forms .

For advanced validation, 2D NMR (e.g., COSY, HSQC) maps coupling between the amino group and adjacent protons .

Q. What preliminary biological screening models are appropriate for assessing its bioactivity?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition Assays : Test affinity for DNA repair enzymes (e.g., POLβ) using fluorescence-based strand-displacement assays (IC₅₀ values <10 μM suggest potency) .

- Cell-Based Studies : Evaluate cytotoxicity in colon cancer cell lines (e.g., HCT116) via MTT assays, with TMZ combination therapy to assess synergistic effects .

- Antimicrobial Screening : Use agar diffusion against S. aureus and E. coli to identify broad-spectrum activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

- Methodological Answer : Discrepancies (e.g., variable growth inhibition in MMR-proficient vs. deficient cells) require:

- Controlled Variables : Standardize cell culture conditions (e.g., O₂ levels, serum concentration) to minimize extrinsic variability .

- Mechanistic Profiling : Perform RNA-seq to identify differential gene expression (e.g., BER pathway genes) linked to activity .

- Dose-Response Curves : Use Hill slope analysis to compare potency thresholds (EC₅₀) across cell lines .

Q. What computational strategies predict the compound’s binding affinity to target enzymes?

- Methodological Answer : Employ structure-based approaches:

- Molecular Docking : Use Autodock Vina to simulate binding to POLβ’s APC site; prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

- QSAR Modeling : Corporate substituent descriptors (e.g., Hammett σ values) to predict bioactivity trends for derivatives .

Q. How can green chemistry parameters be optimized in its synthesis to minimize toxic byproducts?

- Methodological Answer : Sustainable synthesis strategies include:

- Solvent-Free Conditions : Use microwave irradiation (100 W, 120°C) with recyclable catalysts (e.g., 1-methyl-3-(2-sulfooxyethyl)imidazolium chloride) to reduce waste .

- Atom Economy : Replace traditional alkylating agents with bio-based alternatives (e.g., isopentyl acetate) .

- Byproduct Analysis : Monitor via GC-MS; optimize quenching steps (e.g., aqueous NaHCO₃ washes) to remove unreacted reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.